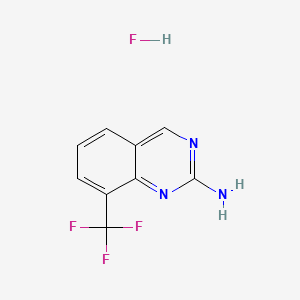![molecular formula C20H19ClN4O6 B13430264 [(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13430264.png)
[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate is a complex organic compound that features a purine base, a sugar moiety, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution, and esterification reactions. One common synthetic route involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the sugar moiety are protected using acylation reactions to prevent unwanted side reactions.
Nucleophilic Substitution: The chloropurine base is introduced via a nucleophilic substitution reaction with the protected sugar derivative.
Esterification: The benzoate ester is formed by reacting the intermediate with benzoic acid or its derivatives under acidic or basic conditions.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the purine base or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the purine base or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiols, while electrophilic substitutions may use reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine base or ester moiety.
Wissenschaftliche Forschungsanwendungen
[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the field of nucleoside analogs.
Biology: It is studied for its potential as an antiviral agent, particularly against viruses that rely on purine metabolism.
Medicine: The compound is investigated for its anticancer properties, as it can interfere with DNA synthesis and repair mechanisms in cancer cells.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Wirkmechanismus
The mechanism of action of [(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate involves its interaction with molecular targets such as enzymes involved in DNA synthesis and repair. The compound can inhibit the activity of these enzymes, leading to the disruption of DNA replication and cell division. This makes it a potential candidate for antiviral and anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(2R,3R,4R,5R)-2-(acetyloxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate]: This compound is similar in structure but contains an amino group instead of a chloro group on the purine base.
[(2R,3R,4R,5R)-3,5-bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate: This compound features a fluoro group on the sugar moiety and benzoyloxy groups instead of acetyloxy groups.
Uniqueness
[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group on the purine base and the acetyloxy group on the sugar moiety make it particularly interesting for medicinal chemistry applications.
Eigenschaften
Molekularformel |
C20H19ClN4O6 |
|---|---|
Molekulargewicht |
446.8 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H19ClN4O6/c1-11(26)30-16-15(28-2)13(8-29-20(27)12-6-4-3-5-7-12)31-19(16)25-10-24-14-17(21)22-9-23-18(14)25/h3-7,9-10,13,15-16,19H,8H2,1-2H3/t13-,15-,16-,19-/m1/s1 |
InChI-Schlüssel |
JMHJIDXOJPMSAL-NVQRDWNXSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC |
Kanonische SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


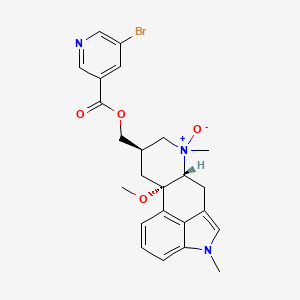
![(4S)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone](/img/structure/B13430206.png)
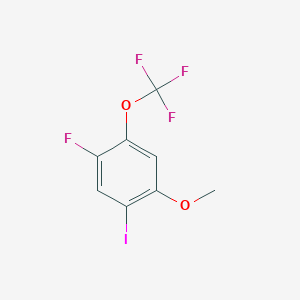
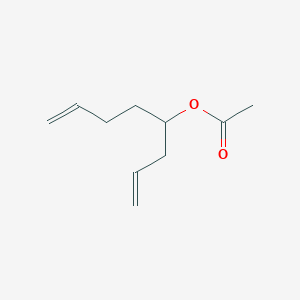

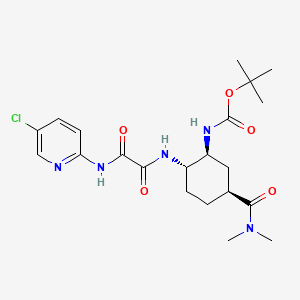
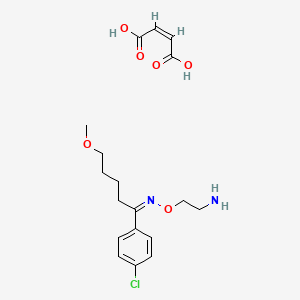
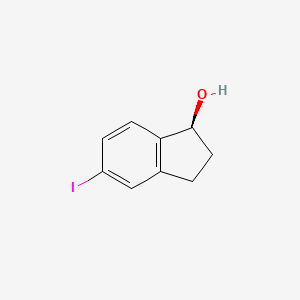
![4,5-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430239.png)

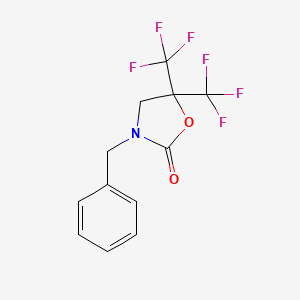
![1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid](/img/structure/B13430255.png)
